molecular formula C16H19NO B1299988 (4-Methoxy-benzyl)-(2-methyl-benzyl)-amine CAS No. 356093-22-6

(4-Methoxy-benzyl)-(2-methyl-benzyl)-amine

Cat. No.: B1299988
CAS No.: 356093-22-6
M. Wt: 241.33 g/mol
InChI Key: FYGYXNSSEGQBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxy-benzyl)-(2-methyl-benzyl)-amine is an organic compound with the molecular formula C16H19NO. This compound features a benzylamine structure with a methoxy group attached to the benzyl ring and a methyl group attached to the other benzyl ring. It is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-benzyl)-(2-methyl-benzyl)-amine typically involves the reaction of 4-methoxybenzyl chloride with 2-methylbenzylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-benzyl)-(2-methyl-benzyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form the corresponding amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, cyanide) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzylamines with various functional groups.

Scientific Research Applications

(4-Methoxy-benzyl)-(2-methyl-benzyl)-amine is used in a variety of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe to study enzyme-substrate interactions and receptor binding.

    Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxy-benzyl)-(2-methyl-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the benzyl rings can influence the compound’s binding affinity and specificity for these targets. The compound can modulate the activity of enzymes or receptors by acting as an agonist or antagonist, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxy-benzyl)-(2-chloro-benzyl)-amine: Similar structure but with a chlorine substituent instead of a methyl group.

    (4-Methoxy-benzyl)-(2-hydroxy-benzyl)-amine: Similar structure but with a hydroxyl group instead of a methyl group.

    (4-Methoxy-benzyl)-(2-nitro-benzyl)-amine: Similar structure but with a nitro group instead of a methyl group.

Uniqueness

(4-Methoxy-benzyl)-(2-methyl-benzyl)-amine is unique due to the presence of both methoxy and methyl groups on the benzyl rings, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be exploited in various research and industrial applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13-5-3-4-6-15(13)12-17-11-14-7-9-16(18-2)10-8-14/h3-10,17H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGYXNSSEGQBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353361
Record name (4-Methoxy-benzyl)-(2-methyl-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356093-22-6
Record name (4-Methoxy-benzyl)-(2-methyl-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.